molecular formula C21H30N2S B6040101 N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine

Cat. No.: B6040101
M. Wt: 342.5 g/mol
InChI Key: TYRBOUVBULAPFN-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylphenyl Group: The 2-(2-methylphenyl)ethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Thiophenylmethyl Group: The thiophen-3-ylmethyl group can be attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interaction with biological targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(phenylmethyl)methanamine: This compound is similar but lacks the thiophen-3-ylmethyl group.

    N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(pyridin-3-ylmethyl)methanamine: This compound has a pyridin-3-ylmethyl group instead of the thiophen-3-ylmethyl group.

Uniqueness

The presence of the thiophen-3-ylmethyl group in N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine may confer unique properties, such as increased binding affinity to certain targets or enhanced biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2S/c1-18-6-3-4-8-21(18)9-12-23-11-5-7-19(16-23)14-22(2)15-20-10-13-24-17-20/h3-4,6,8,10,13,17,19H,5,7,9,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRBOUVBULAPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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